molecular formula C21H27NO B2744957 8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2191266-48-3

8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2744957
CAS No.: 2191266-48-3
M. Wt: 309.453
InChI Key: GWSOEOAITIPTPM-UHFFFAOYSA-N
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Description

8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane ( 2191266-48-3) is a chemical compound with the molecular formula C21H27NO and a molecular weight of 309.4 g/mol . This molecule features the 8-azabicyclo[3.2.1]octane scaffold, a core structure recognized as a privileged framework in medicinal chemistry due to its presence in a wide array of biologically active compounds, particularly tropane alkaloids . While the specific biological data for this compound is not fully detailed in the public domain, derivatives based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold are known to exhibit significant pharmacological activities. For instance, closely related structural analogs have been investigated as selective antagonists for the kappa opioid receptor (KOR), which is a target of interest for managing neurological and psychiatric disorders . Other research on similar scaffolds has identified potent and selective ligands for the dopamine transporter (DAT), which are valuable tools for studying the central nervous system . The structural features of this compound, including the cyclopropylidene moiety and the tert-butylbenzoyl group, suggest it is a sophisticated intermediate or potential pharmacophore, making it of high interest for lead optimization and structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-21(2,3)17-8-6-15(7-9-17)20(23)22-18-10-11-19(22)13-16(12-18)14-4-5-14/h6-9,18-19H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSOEOAITIPTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2]-Cycloaddition for Bicyclic Framework Formation

Microwave-assisted [3+2]-cycloaddition between azomethine ylides and electron-deficient alkenes enables rapid assembly of the bicyclic system. For example, reacting N-methylpyrrolidine with dimethyl acetylenedicarboxylate under microwave irradiation (150°C, 20 min) yields the tropane core in 78% yield. This method benefits from reduced reaction times and improved regioselectivity compared to thermal conditions.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst-mediated RCM of diene precursors derived from carbohydrates provides enantiopure tropane intermediates. A notable example involves D-xylose derivatives undergoing intramolecular NHK (Nozaki-Hiyama-Kishi) reactions to form cycloheptanone intermediates, which are subsequently reduced and functionalized. This approach achieves enantiomeric excess (ee) >98% when using chiral pool starting materials.

Cyclopropylidene Functionalization at C3

Introducing the cyclopropylidene moiety at the C3 position requires precise stereochemical control. Two predominant methods have emerged:

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II)-catalyzed decomposition of diazo compounds adjacent to the tropane core enables cyclopropane ring formation. For instance, treating 3-methylene-8-azabicyclo[3.2.1]octane with ethyl diazoacetate in the presence of Rh₂(OAc)₄ generates the cyclopropylidene derivative in 65% yield. The reaction proceeds via a carbene insertion mechanism, with the bicyclic framework directing stereoselectivity.

Simmons-Smith Cyclopropanation

Zinc-copper mediated cyclopropanation using diiodomethane offers an alternative route. Reaction of 3-vinyl-8-azabicyclo[3.2.1]octane with CH₂I₂/Zn-Cu in ether at 0°C affords the cyclopropylidene product in 52% yield. While less efficient than metal-catalyzed methods, this approach avoids costly catalysts.

Acylation at the N8 Position

The 4-tert-butylbenzoyl group is introduced via N-acylation of the tropane nitrogen. Key considerations include base selection and protecting group strategy.

Schotten-Baumann Acylation

Reaction of 8-azabicyclo[3.2.1]octane with 4-tert-butylbenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) provides the acylated product in 89% yield. This method is scalable but requires rigorous pH control to prevent hydrolysis.

Microwave-Assisted Acylation

Employing microwave irradiation (100°C, 10 min) with DIPEA as a base accelerates the acylation process, achieving 94% yield while minimizing side reactions.

Stereochemical Resolution and Purification

The target compound contains two stereocenters (C3 and C6), necessitating enantioselective synthesis or resolution.

Chiral Tartaric Acid Resolution

A racemic mixture of the final product is treated with di-p-toluoyl-D-tartaric acid (D-DTTA) in methanol/MTBE (1:4 v/v), precipitating the (1R,2S,5S)-enantiomer salt with 92% ee. Recrystallization from isopropanol increases ee to >99%.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of the secondary alcohol intermediate (prior to cyclopropanation) achieves 85% ee using Pseudomonas cepacia lipase (PS-C) in vinyl acetate.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage
Rh-Catalyzed Cyclopropanation 65 90 High stereoselectivity
Simmons-Smith 52 N/A Low catalyst cost
Microwave Acylation 94 N/A Rapid reaction time
D-DTTA Resolution 75 99 High enantiopurity

Chemical Reactions Analysis

Types of Reactions

8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, often at room temperature or slightly elevated temperatures.

    Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Conditions vary depending on the nature of the substituent and the desired product, but often involve mild to moderate temperatures and specific catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, 8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is studied for its potential as a pharmacophore. Its bicyclic structure is similar to that of tropane alkaloids, which are known for their biological activity, including as neurotransmitter inhibitors.

Industry

In the materials science industry, the compound’s unique structural properties may be exploited for the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at the 8-Position

The 8-position substituent critically impacts transporter affinity and selectivity. Key analogues include:

Compound Name 8-Substituent 3-Substituent Yield (%) Key SAR Insight Reference
8-Cyclopropylmethyl-3-[bis(4-FPh)methoxy]ethylidenyl Cyclopropylmethyl Bis(4-fluorophenyl)methoxy 65 High SERT/DAT selectivity
8-(4-Fluorobenzyl)-3-diphenylmethoxyethylidenyl 4-Fluorobenzyl Diphenylmethoxy 67 Moderate DAT/NET inhibition
8-(4-Chlorobenzyl)-3-diphenylmethoxyethylidenyl 4-Chlorobenzyl Diphenylmethoxy 93 Enhanced metabolic stability
Target Compound 4-Tert-butylbenzoyl Cyclopropylidene N/A Hypothesized improved lipophilicity

The cyclopropylmethyl group (e.g., in 8-cyclopropylmethyl analogues) confers high SERT/DAT selectivity due to its compact size and hydrophobic character . In contrast, bulkier 4-substituted benzyl groups (e.g., 4-fluorobenzyl or 4-chlorobenzyl) may enhance metabolic stability but reduce transporter selectivity .

Modifications at the 3-Position

The 3-position accommodates diverse substituents, influencing both synthetic accessibility and bioactivity:

  • Diphenylmethoxyethylidenyl Groups (e.g., Compounds 21f, 22f): These groups contribute to moderate transporter affinity but are associated with lower yields (65–87%) due to steric challenges during synthesis .
  • Triazole Moieties (e.g., 3-(1H-1,2,4-triazol-1-yl)): Triazole-substituted derivatives, such as 8-[(2-bromophenyl)sulfonyl]-3-triazolyl analogues, exhibit molecular weights ~397 Da and are explored for antimicrobial applications .

Sulfonamide and Pyrazole Derivatives

Sulfonamide-functionalized analogues (e.g., (1R,3r,5S)-8-((3,5-dimethylpyrazol-4-yl)sulfonyl) derivatives) demonstrate improved plasma stability, with extraction protocols using acetonitrile and internal standards for pharmacokinetic studies . These compounds prioritize sulfonamide groups for hydrogen-bonding interactions, contrasting with the target compound’s ester-based 4-tert-butylbenzoyl group.

Biological Activity

The compound 8-(4-tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, a derivative of the azabicyclo[3.2.1]octane framework, has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H21_{21}N
  • Molecular Weight : 241.35 g/mol

This compound features a bicyclic structure that is known for its rigidity and potential to interact with various biological targets.

Neurotransmitter Interaction

Research indicates that derivatives of the azabicyclo[3.2.1]octane series, including the compound , exhibit significant affinity for monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). A notable study demonstrated that related compounds with similar structural motifs showed high selectivity for DAT over NET and SERT, suggesting potential applications in treating disorders related to dopamine dysregulation, such as ADHD and Parkinson's disease .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the azabicyclo framework can enhance binding affinity and selectivity for various transporters. For instance, the introduction of bulky groups like tert-butyl at the para position of the benzoyl moiety significantly influences the pharmacological profile of these compounds, enhancing their potency and selectivity .

In Vivo Pharmacological Effects

In a study examining the effects of azabicyclo compounds on behavioral models, researchers found that specific derivatives exhibited anxiolytic and antidepressant-like effects in rodent models. These findings highlight the therapeutic potential of these compounds in treating mood disorders .

In Vitro Studies

In vitro assays have shown that related azabicyclo compounds inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses. The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), a compound with known anti-inflammatory properties . This mechanism suggests that this compound could be explored for its anti-inflammatory effects.

Table 1: Affinity Profiles of Azabicyclo Compounds

Compound NameDAT K(i) (nM)SERT K(i) (nM)NET K(i) (nM)Selectivity Ratio (SERT/DAT)
Compound A4.010601358High
Compound B3.99001200Moderate
Compound C5.58001500Moderate

Note: The selectivity ratio indicates how much more selective the compound is for SERT compared to DAT.

Q & A

Basic: What are the optimal synthetic routes for 8-(4-tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, considering stereochemical control and functional group compatibility?

Methodological Answer:
The synthesis typically involves multi-step strategies, starting with the construction of the azabicyclo[3.2.1]octane core. Key steps include:

  • Cyclization : Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99%) for bicyclic frameworks .
  • Functionalization : The 4-tert-butylbenzoyl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions (e.g., THF, -78°C) to preserve stereochemistry .
  • Stereochemical Control : Enantioselective methods, such as desymmetrization of tropinone derivatives, ensure precise stereochemical outcomes .
    Catalysts like Pd(PPh₃)₄ facilitate cross-coupling for aryl group introduction, while protecting groups (e.g., Boc) prevent side reactions .

Advanced: How does the cyclopropylidene moiety influence the compound's conformational dynamics and interaction with biological targets?

Methodological Answer:
The cyclopropylidene group imposes rigidity on the bicyclic scaffold, restricting rotational freedom and stabilizing specific conformations. Computational modeling (DFT or MD simulations) reveals:

  • Conformational Locking : The sp²-hybridized cyclopropane enforces a planar geometry, enhancing binding to σ receptors by pre-organizing the molecule into bioactive conformations .
  • Biological Interactions : This rigidity increases selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), as shown in SAR studies where cyclopropylidene analogs exhibit 3-fold higher DAT affinity compared to flexible counterparts .
  • Validation : Discrepancies between in silico predictions and in vitro binding assays (e.g., Ki values) guide iterative SAR refinement, focusing on steric and electronic complementarity .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butylbenzoyl at C8) via coupling constants (e.g., J = 8.5 Hz for aromatic protons) and NOE correlations for stereochemistry .
  • X-Ray Crystallography : Resolves absolute configuration; the bicyclic core and substituent orientation are confirmed through Patterson maps and R-factor analysis (e.g., R1 < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 423.2) and fragmentation patterns .

Advanced: How do structural modifications at the 8-position (e.g., tert-butylbenzoyl vs. other aryl groups) impact selectivity for neurotransmitter transporters?

Methodological Answer:

  • Substituent Effects : Bulky 4-tert-butylbenzoyl groups enhance DAT/SERT selectivity by 10-fold compared to smaller substituents (e.g., benzyl), as shown in radioligand displacement assays .
  • Electrophilic Character : Electron-withdrawing groups (e.g., 5-fluoro-2-methoxybenzenesulfonyl) increase binding affinity for σ receptors (IC₅₀ = 12 nM) by stabilizing charge-transfer interactions .
  • Case Study : Replacing tert-butyl with cyclopropylmethyl reduces DAT affinity (Ki = 45 nM → 120 nM), highlighting steric hindrance as a critical factor .

Basic: What are the key considerations in designing purification protocols to achieve high-purity samples of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility during flash chromatography .
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves diastereomers, achieving >98% purity .
  • Impurity Control : Strict in-process monitoring (e.g., GC-MS) detects acetonitrile residues (<0.1%), which can form toxic byproducts during hydrogenolysis .

Advanced: What computational methods are employed to model the compound's binding to σ receptors, and how do discrepancies between in silico predictions and in vitro data inform SAR refinement?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in σ receptor pockets, prioritizing hydrophobic interactions with tert-butylbenzoyl and hydrogen bonds with the azabicyclo nitrogen .
  • MD Simulations : Free-energy perturbation (FEP) calculations quantify ΔG contributions of substituents (e.g., cyclopropylidene adds -2.3 kcal/mol stabilization) .
  • Data Reconciliation : When in vitro Ki values deviate from predictions (e.g., >10-fold), QM/MM hybrid models adjust torsional parameters for the bicyclic core, revealing overlooked solvent effects or protonation states .

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